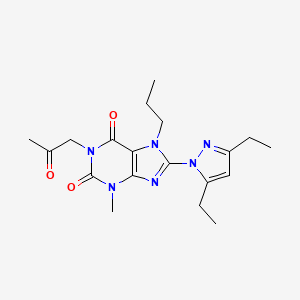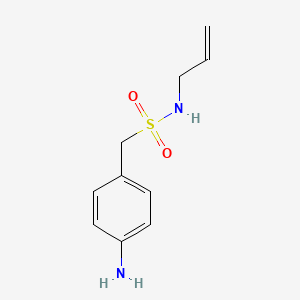
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
A study by Sharma et al. (2018) describes the synthesis and molecular docking analysis of an anticancer drug, showcasing its targeting of the VEGFr receptor. This research highlights the compound's potential in treating cancer through its interaction with critical cellular receptors (Sharma et al., 2018). Similarly, Eldeeb et al. (2022) investigated the anticancer effects of newly synthesized isatin sulfonamide molecular hybrid derivatives against hepatic cancer cell lines, demonstrating significant cytotoxicity and potential for HCC management (Eldeeb et al., 2022).
Antiallergic Applications
Menciu et al. (1999) prepared a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides in search of novel antiallergic compounds. Their findings include the identification of amides that are significantly more potent than existing antiallergic drugs in various assays, suggesting a promising avenue for the development of new antiallergic therapies (Menciu et al., 1999).
Antimicrobial Applications
Debnath and Ganguly (2015) synthesized and evaluated the antibacterial and antifungal activities of a series of acetamide derivatives, revealing some compounds with promising antimicrobial properties. This study provides insight into the potential use of these compounds in combating infectious diseases (Debnath & Ganguly, 2015).
Anti-inflammatory and Anxiolytic Applications
Al-Ostoot et al. (2020) detailed the synthesis and in silico modeling of an anti-inflammatory drug, indicating its targeting of cyclooxygenase domains COX-1 and 2, which are critical in the inflammatory response. The study provides a foundation for developing new anti-inflammatory drugs (Al-Ostoot et al., 2020). Additionally, Lutsenko et al. (2013) explored the anxiolytic effect of 2-oxyindolin-3-glyoxylic acid derivatives, combining computer prediction with experimental confirmation to highlight the potential of these compounds in treating anxiety disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(2)17-7-9-19(10-8-17)27-15-21(24)22-12-14-28(25,26)23-13-11-18-5-3-4-6-20(18)23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPLBKIRMWNFAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
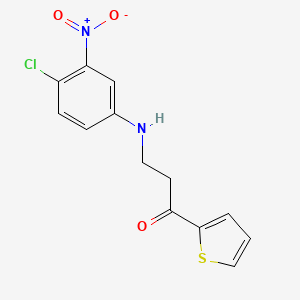
![5-Fluoro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2892633.png)
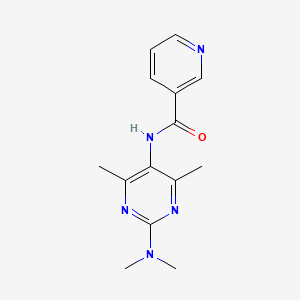
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892635.png)
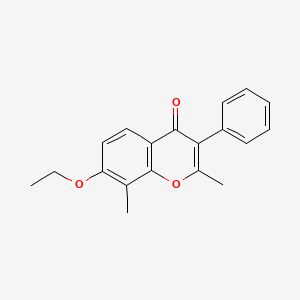
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)
![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)
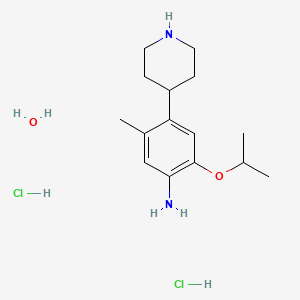
![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)

